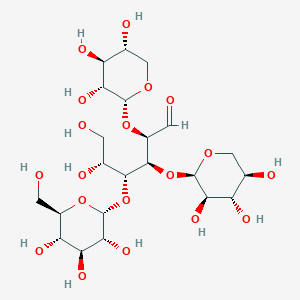

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

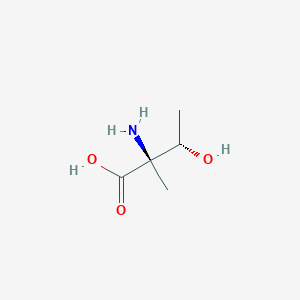

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose, also known as Xylobiose, is a disaccharide that consists of two xylose units linked by a beta-1,4-glycosidic bond. It is a common component of hemicellulose, a complex carbohydrate found in plant cell walls. Xylobiose has attracted significant attention in recent years due to its potential applications in various fields, including food, pharmaceuticals, and biotechnology.

Mecanismo De Acción

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose exerts its biological effects by interacting with various receptors and enzymes in the body. This compound can bind to specific receptors on the surface of intestinal cells, which can stimulate the production of various hormones and cytokines that regulate immune function and inflammation. This compound can also be metabolized by gut bacteria, which can produce short-chain fatty acids that have been associated with various health benefits.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects in the body. This compound can improve gut health by promoting the growth of beneficial bacteria and reducing the growth of harmful bacteria. This compound can also modulate immune function and inflammation, which can have implications for various diseases, including inflammatory bowel disease, allergies, and autoimmune disorders. This compound can also improve glucose metabolism and insulin sensitivity, which can have implications for diabetes and metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has several advantages for lab experiments, including its availability, stability, and low toxicity. This compound can be easily synthesized from hemicellulose using xylanases, and it can be purified using various chromatography techniques. This compound is stable under various conditions, including pH, temperature, and storage. This compound has low toxicity and is generally considered safe for human consumption.

However, there are also some limitations to using xylobiose in lab experiments. This compound can be difficult to solubilize in aqueous solutions, which can affect its bioavailability and efficacy. This compound can also be metabolized by gut bacteria, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for research on xylobiose. One area of interest is the development of xylobiose-based prebiotics and probiotics for improving gut health. Another area of interest is the development of xylobiose-based drug delivery systems for improving the efficacy and safety of drugs. Furthermore, the mechanisms underlying the biological effects of xylobiose are still not fully understood, and further research is needed to elucidate these mechanisms. Overall, xylobiose is a promising compound with potential applications in various fields, and further research is needed to fully realize its potential.

Métodos De Síntesis

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose can be synthesized by enzymatic hydrolysis of hemicellulose using xylanases, which are enzymes that break down the beta-1,4-glycosidic bonds between xylose units. Xylanases can be obtained from various sources, including fungi, bacteria, and plants. The enzymatic hydrolysis of hemicellulose can be optimized by controlling various factors such as pH, temperature, substrate concentration, and enzyme concentration.

Aplicaciones Científicas De Investigación

O-alpha-Glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose has been extensively studied for its potential applications in various fields. In the food industry, xylobiose can be used as a prebiotic, which is a non-digestible food ingredient that promotes the growth of beneficial bacteria in the gut. This compound has been shown to selectively stimulate the growth of Bifidobacterium, a probiotic bacterium that has been associated with various health benefits, including improved digestion, immune function, and mental health.

In the pharmaceutical industry, xylobiose has been investigated for its potential as a drug delivery system. This compound can be conjugated with various drugs, such as anticancer agents, to improve their solubility, stability, and bioavailability. This compound-based drug delivery systems have been shown to enhance the therapeutic efficacy of drugs and reduce their toxicity.

Propiedades

| 130450-62-3 | |

Fórmula molecular |

C22H38O19 |

Peso molecular |

606.5 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-5,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C22H38O19/c23-1-6(26)18(40-22-17(35)14(32)13(31)9(2-24)38-22)19(41-21-16(34)12(30)8(28)5-37-21)10(3-25)39-20-15(33)11(29)7(27)4-36-20/h3,6-24,26-35H,1-2,4-5H2/t6-,7-,8-,9-,10+,11+,12+,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-/m1/s1 |

Clave InChI |

YUQYEXZLHMFOFE-NRXVSFJRSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |

SMILES |

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |

| 130450-62-3 | |

Sinónimos |

alpha-Glcp-(1-4)-alpha-Xylp-(1-4)-alpha-Xylp-(1-4)-Glcp Glcp-Xylp-Xylp-Glcp O-alpha-glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.